N-(2,6-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide
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Description
N-(2,6-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H21N3O4S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as pyrimidines, pyrazoles, and thiadiazoles, are synthesized using thioacetamide derivatives and related compounds. These syntheses often involve cyclization reactions and condensations with various reagents, providing a diverse range of heterocyclic structures with potential applications in medicinal chemistry and material science (Subasri et al., 2017).
Structural Analysis and Crystallography
The crystal structures of related thioacetamide derivatives reveal insights into their molecular conformations, intermolecular interactions, and potential reactivity. Studies involving X-ray crystallography help in understanding the geometric arrangements of these compounds, which is crucial for designing molecules with desired chemical and biological properties (Subasri et al., 2017).
Biological Activity and Pharmacological Potential
Compounds with similar structural features have been investigated for their biological activities, including antimicrobial and anticonvulsant effects. The presence of heterocyclic moieties and thioacetamide derivatives in these compounds contributes to their pharmacological properties. Synthesized compounds have been evaluated against various bacterial and fungal strains, showing promising antimicrobial activities (Sanjeeva Reddy et al., 2010). Additionally, some derivatives exhibit potential as anticonvulsant agents, indicating their relevance in neuroscience research (Severina et al., 2020).
Chemical Reactions and Transformations
Thioacetamide derivatives participate in various chemical reactions, leading to the formation of new heterocyclic structures. These reactions include cyclocondensations, ring cleavage, and interactions with isocyanates, among others. The versatility of these compounds in chemical transformations underscores their utility in synthetic organic chemistry and the development of novel heterocyclic compounds (Kinoshita et al., 1989).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-15-7-5-8-16(2)21(15)26-20(29)14-33-25-27-22-18-10-3-4-11-19(18)32-23(22)24(30)28(25)13-17-9-6-12-31-17/h3-12H,13-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYVLWBOWVXION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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